molecular formula C9H10O3 B1625280 2-Hydroxy-2'-methoxyacetophenone CAS No. 224321-19-1

2-Hydroxy-2'-methoxyacetophenone

Cat. No.: B1625280
CAS No.: 224321-19-1
M. Wt: 166.17 g/mol
InChI Key: ZUHXADCMYFAQEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2’-methoxyacetophenone can be synthesized through several methods. One common method involves the condensation of 2-hydroxy-4-methoxyacetophenone with urea and formaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid . Another method involves the reaction of phenol with acetyl chloride in the presence of aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of 2-Hydroxy-2’-methoxyacetophenone typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is usually purified through recrystallization or distillation techniques .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-1-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHXADCMYFAQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464010
Record name 2-HYDROXY-2'-METHOXYACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224321-19-1
Record name 2-HYDROXY-2'-METHOXYACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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